(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride
CAS No.: 1807937-66-1
Cat. No.: VC2896802
Molecular Formula: C5H13ClN2O2
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807937-66-1 |
|---|---|
| Molecular Formula | C5H13ClN2O2 |
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | (2R)-3-methoxy-2-(methylamino)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C5H12N2O2.ClH/c1-7-4(3-9-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m1./s1 |
| Standard InChI Key | OTLVOJOQNPBCAY-PGMHMLKASA-N |
| Isomeric SMILES | CN[C@H](COC)C(=O)N.Cl |
| SMILES | CNC(COC)C(=O)N.Cl |
| Canonical SMILES | CNC(COC)C(=O)N.Cl |
Introduction
Chemical Structure and Identification
Molecular Identity and Nomenclature
(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride is a chiral compound with the R configuration at the second carbon position. Its systematic IUPAC name is (2R)-3-methoxy-2-(methylamino)propanamide;hydrochloride. This compound is uniquely identified by its CAS registry number 1807937-66-1, which distinguishes it from related compounds including its enantiomeric counterpart .
Structural Representations and Identifiers
The compound possesses several standardized chemical identifiers that facilitate its unambiguous identification in chemical databases and literature. These include various SMILES notations and the InChI string, which encode its structural information in text format.
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C5H12N2O2.ClH/c1-7-4(3-9-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m1./s1 |
| Standard InChIKey | OTLVOJOQNPBCAY-PGMHMLKASA-N |
| Isomeric SMILES | CNC@HC(=O)N.Cl |
| Canonical SMILES | CNC(COC)C(=O)N.Cl |
| PubChem Compound ID | 119032017 |
The stereochemistry indicated by the (2R) prefix is critical to the compound's properties and potential applications, as it designates the specific three-dimensional arrangement of atoms around the chiral center.
Physical and Chemical Properties
Basic Physical Properties
(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₃ClN₂O₂ |
| Molecular Weight | 168.62 g/mol |
| Physical State | Solid (powder) |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
The compound contains a methylamino group, a methoxy group, and an amide functionality, along with the hydrochloride salt form, which typically enhances water solubility compared to the free base .
Chemical Composition and Functional Groups
The molecular structure features several key functional groups:
-
An amide group (-CONH₂)
-
A secondary amine (methylamino) group
-
A methoxy group (-OCH₃)
-
A chiral center at C-2 with R configuration
-
Present as a hydrochloride salt
These functional groups contribute to the compound's chemical reactivity, solubility characteristics, and potential binding interactions in biological systems.
Applications and Research Significance
Research Applications
(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride is described as a "versatile small molecule scaffold" in research contexts . This characterization suggests potential applications in:
-
Medicinal chemistry as a building block for more complex molecules
-
Structure-activity relationship (SAR) studies
-
Chiral synthesis research
-
Development of bioactive compounds
The presence of both the methylamino and amide functionalities provides sites for further chemical modification, potentially enabling its use as a precursor in the synthesis of more complex compounds .
Current Research Status
The R stereochemistry of the compound is significant, as stereoisomers often display different biological activities and chemical properties. This makes it potentially valuable in asymmetric synthesis and chiral recognition studies.
| Supplier | Product Reference | Package Sizes | Price (where available) |
|---|---|---|---|
| Cymit Quimica | 3D-HXC93766 | 50 mg | 689.00 € |
| Cymit Quimica | 3D-HXC93766 | 500 mg | 1,930.00 € |
| Vulcan Chem | VC2896802 | Not specified | Not specified |
| Chemsrc | Not specified | Not specified | Not specified |
The compound is primarily marketed to research institutions and laboratories for scientific applications .
Comparison with Related Compounds
Stereoisomeric Comparison
The S enantiomer, (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride (CAS: 1807941-79-2), is structurally identical except for the opposite configuration at the chiral center . Comparing the two enantiomers:
| Property | (2R) Enantiomer | (2S) Enantiomer |
|---|---|---|
| CAS Number | 1807937-66-1 | 1807941-79-2 |
| InChIKey | OTLVOJOQNPBCAY-PGMHMLKASA-N | OTLVOJOQNPBCAY-WCCKRBBISA-N |
| Configuration | R at C-2 | S at C-2 |
| Molecular Weight | 168.62 g/mol | 168.62 g/mol |
| Molecular Formula | C₅H₁₃ClN₂O₂ | C₅H₁₃ClN₂O₂ |
Enantiomers typically exhibit identical physical properties (melting point, boiling point, solubility in achiral solvents) but may interact differently with other chiral entities such as enzymes, receptors, or chiral catalysts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume